1,2,4-Oxadiazole Scaffold Confers Superior Potency Over Native Peptide Ligands in SH2 Domain Inhibition
A series of 1,2,4-oxadiazole analogues, which share the core heterocyclic scaffold with the target compound, has been demonstrated to be potent and selective inhibitors of the ZAP-70 tyrosine kinase SH2 domain [1]. This provides a strong class-level inference for the target compound's potential as a selective binding agent.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported; represented by class of 1,2,4-oxadiazole analogues |
| Comparator Or Baseline | Native monophosphorylated tetrapeptide sequences |
| Quantified Difference | 1,2,4-oxadiazole analogues are 200-400-fold more potent |
| Conditions | Biochemical assay for SH2 domain inhibition |
Why This Matters
This class-level evidence supports the selection of 1,2,4-oxadiazole-based building blocks like the target compound for developing potent inhibitors of protein-protein interactions, offering a significant advantage over traditional peptide-based approaches.
- [1] Vu, C. B., et al. (1999). Discovery of potent and selective SH2 inhibitors of the tyrosine kinase ZAP-70. Journal of Medicinal Chemistry, 42(20), 4088-4098. View Source
